1-[(4-fluorophenyl)methyl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine

Chemical structure Isomerism Medicinal chemistry

1-[(4-Fluorophenyl)methyl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine (CAS 2640980-13-6, molecular formula C18H18FN3OS, molecular weight 343.4 g/mol) is a synthetic heterocyclic compound belonging to the 1,2,4-oxadiazole class. It incorporates three key pharmacophoric elements: a piperidine ring N-substituted with a 4-fluorophenylmethyl group, a central 1,2,4-oxadiazole ring, and a thiophen-2-yl substituent at the oxadiazole 3-position.

Molecular Formula C18H18FN3OS
Molecular Weight 343.4 g/mol
CAS No. 2640980-13-6
Cat. No. B6452404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-fluorophenyl)methyl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine
CAS2640980-13-6
Molecular FormulaC18H18FN3OS
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=CS4
InChIInChI=1S/C18H18FN3OS/c19-15-7-5-13(6-8-15)11-22-9-1-3-14(12-22)18-20-17(21-23-18)16-4-2-10-24-16/h2,4-8,10,14H,1,3,9,11-12H2
InChIKeyZHSYNRBWDYNRHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Fluorophenyl)methyl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine (CAS 2640980-13-6): Structural Identity and Procurement-Relevant Class Context


1-[(4-Fluorophenyl)methyl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine (CAS 2640980-13-6, molecular formula C18H18FN3OS, molecular weight 343.4 g/mol) is a synthetic heterocyclic compound belonging to the 1,2,4-oxadiazole class [1]. It incorporates three key pharmacophoric elements: a piperidine ring N-substituted with a 4-fluorophenylmethyl group, a central 1,2,4-oxadiazole ring, and a thiophen-2-yl substituent at the oxadiazole 3-position. The 1,2,4-oxadiazole core has been extensively explored as a bioisostere of ester and amide functionalities in medicinal chemistry, featuring prominently in FXR antagonists, orexin receptor modulators, and mGlu5 allosteric modulators [2]. This compound is structurally distinct from its pharmacologically characterized isomer GNE-8324 (CAS 1698901-76-6), which shares the same molecular formula but possesses a fused tricyclic thiazolopyrimidinone scaffold and acts as a GluN2A-selective NMDA receptor positive allosteric modulator [3]. As of the evidence cutoff date, no primary research articles, patents, or authoritative database entries (PubChem, ChEMBL, DrugBank) specifically report biological activity data for CAS 2640980-13-6. The compound is commercially available through several screening-compound suppliers as a research chemical, typically at ≥95% purity.

Why In-Class Piperidine-Oxadiazole Compounds Cannot Substitute for 1-[(4-Fluorophenyl)methyl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine (CAS 2640980-13-6) Without Verification


Within the piperidine-1,2,4-oxadiazole chemical class, minor structural modifications produce profound shifts in pharmacological target engagement, selectivity, and ADME properties. The target compound contains three critical differentiating features that preclude generic substitution: (i) an N-(4-fluorophenylmethyl) substituent on the piperidine nitrogen—a group known to modulate lipophilicity, basicity, and blood-brain barrier penetration compared to unsubstituted, acylated, or sulfonylated piperidine analogs [1]; (ii) the 1,2,4-oxadiazole regioisomer with thiophene at the 3-position and piperidine at the 5-position, which confers distinct hydrogen-bond acceptor geometry relative to 1,3,4-oxadiazole or alternative attachment regioisomers [2]; and (iii) the meta-attachment (3-position) of the oxadiazole to the piperidine ring, creating a spatial orientation of the pharmacophore that differs from the more common 4-position attachment found in compounds such as 4-[3-(thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine (CAS 244272-35-3) [1]. Notably, the constitutional isomer GNE-8324 (CAS 1698901-76-6)—identical in molecular formula (C18H18FN3OS) but featuring a fused thiazolopyrimidinone core instead of a piperidine-oxadiazole scaffold—acts as a GluN2A-selective NMDA receptor PAM [3], demonstrating that even isomers with identical elemental composition can target entirely different receptor systems. These structural distinctions mean that procurement decisions cannot rely on class-level assumptions; the specific substitution pattern determines target binding, functional activity, and experimental outcome.

Quantitative Differentiation Evidence for 1-[(4-Fluorophenyl)methyl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine (CAS 2640980-13-6) Versus Closest Analogs


Structural Isomer Differentiation: Divergent Molecular Architecture vs. GNE-8324 Despite Identical Molecular Formula (C18H18FN3OS)

CAS 2640980-13-6 and GNE-8324 (CAS 1698901-76-6) are constitutional isomers sharing the identical molecular formula C18H18FN3OS (MW 343.4 g/mol), yet they possess fundamentally different ring systems and connectivity. The target compound features a three-ring modular architecture: a piperidine ring (N-substituted with 4-fluorophenylmethyl), a 1,2,4-oxadiazole ring, and a thiophene ring, with five rotatable bonds. In contrast, GNE-8324 is a rigid fused tetracyclic system (7-thia-1,9-diazatricyclo[6.4.0.0²,⁶]dodeca-2(6),8,10-trien-12-one) with only two rotatable bonds [1]. This topological difference results in a distinct Scaffold: the target compound's scaffold is not present in any biologically annotated ChEMBL compound, whereas GNE-8324's tricyclic scaffold is annotated as a GluN2A PAM chemotype. The target compound has 5 rotatable bonds and a fraction sp³ of 0.33 (indicating moderate flexibility), while GNE-8324 has approximately 2 rotatable bonds and a higher fused-ring rigidity, as confirmed by the PDB ligand entry 5YE [2]. This isomerism means that any biological activity reported for GNE-8324 cannot be imputed to CAS 2640980-13-6, and procurement for NMDA receptor studies must specifically select the verified isomer.

Chemical structure Isomerism Medicinal chemistry

N-Substitution Differentiation: Impact of 4-Fluorophenylmethyl Group on Calculated Physicochemical Properties vs. Unsubstituted Piperidine Analog

The target compound's defining structural feature is the N-(4-fluorophenylmethyl) substituent on the piperidine ring. The closest commercially available comparator lacking this substitution is 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine (no N-substitution, free NH). Computed lipophilicity (clogP) for the target compound is predicted to be approximately 3.8–4.1 log units, substantially higher than the unsubstituted analog (estimated clogP ~2.0–2.5) due to the addition of the lipophilic 4-fluorophenylmethyl group [1]. The topological polar surface area (tPSA) of the target compound is calculated as 57 Ų, compared to approximately 38 Ų for the simple unsubstituted 3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine, reflecting the additional heteroatom contributions [1]. The N-substitution also converts the piperidine nitrogen from a hydrogen-bond donor (free NH) to a tertiary amine, eliminating its H-bond donor capacity while retaining acceptor properties. This modification is analogous to the strategy employed in FXR antagonist lead optimization, where N-alkylation of the piperidine ring altered ligand potency and pharmacokinetic profiles [2]. One H-bond donor (vs. zero in the target) and differing tPSA affect membrane permeability and CNS penetration potential.

Physicochemical properties Lipophilicity Drug design

Regiochemical Differentiation: 3-Position vs. 4-Position Oxadiazole-Piperidine Attachment Geometry

The attachment point of the 1,2,4-oxadiazole ring to the piperidine ring is a critical determinant of three-dimensional pharmacophore presentation. In CAS 2640980-13-6, the oxadiazole is connected at the piperidine 3-position (meta relationship to the N-substituent), producing an angular orientation where the thiophene-oxadiazole moiety projects at approximately 60° relative to the plane of the piperidine ring. In contrast, the commonly available comparator 4-[3-(thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine (CAS 244272-35-3) has the oxadiazole attached at the piperidine 4-position (para relationship), creating a linear projection of the heterocyclic system [1]. This regiochemical difference alters the distance between the protonatable piperidine nitrogen and the oxadiazole hydrogen-bond acceptor atoms. In FXR antagonist development, the positioning of the piperidine relative to the oxadiazole core was shown to influence key interactions with residues Ile356 and Ile361 in the FXR ligand-binding domain, as well as water-mediated hydrogen bonds with Ser336 and Tyr373 [2]. The 3-position attachment in the target compound orients the basic nitrogen differently from the 4-position analogs, which may alter its ability to engage the same binding-site residues.

Regiochemistry Spatial orientation Structure-activity relationship

Class-Level Evidence Gap: Absence of Published Biological Activity Data vs. Related Oxadiazole-Piperidine-Thiophene Compounds

A systematic search of ChEMBL, PubChem, BindingDB, and PubMed reveals no published biological activity data for CAS 2640980-13-6 [1]. This contrasts sharply with structurally related oxadiazole-piperidine-thiophene compounds that have been characterized: for example, 1-(thiophen-2-ylacetyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine (BDM31381) has been co-crystallized with EthR from Mycobacterium tuberculosis (PDB 3G1M) and demonstrated an IC50 of 500 nM for inhibition of EthR-ethA promoter interaction by surface plasmon resonance [2]. The absence of data for the target compound represents both a limitation (no efficacy claims can be made) and a differentiation point: the compound constitutes a structurally distinct, unexplored chemotype within the oxadiazole-piperidine-thiophene series. Its N-(4-fluorophenylmethyl) substitution pattern has no direct precedent in published SAR studies, making it a novel starting point for chemical probe development or high-throughput screening campaigns. Researchers seeking a compound with pre-validated target engagement should select BDM31381 (EthR) or ADX-47273 (mGlu5); researchers seeking a novel, uncharacterized scaffold for exploratory screening may consider CAS 2640980-13-6 with the understanding that all biological activity remains unproven.

Data availability EthR inhibitor Anti-tuberculosis Chemical probe

Research and Industrial Application Scenarios for 1-[(4-Fluorophenyl)methyl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine (CAS 2640980-13-6)


Chemical Probe Development for Novel Target Identification in Phenotypic Screening

The compound's uncharacterized biological profile and structurally differentiated N-(4-fluorophenylmethyl)-piperidine-3-(thiophen-2-yl)-1,2,4-oxadiazole scaffold make it suitable as a diversity-oriented screening compound for phenotypic assay campaigns. Its moderate computed lipophilicity (clogP ~3.8–4.1) and tPSA of 57 Ų place it within oral drug-like chemical space [1]. Unlike the comparator GNE-8324 (a validated GluN2A PAM with defined pharmacology [2]), CAS 2640980-13-6 offers a clean pharmacological slate for investigators seeking to identify novel target engagement through forward chemical genetics approaches. Users should note that all biological activity must be established de novo; the compound should not be used as a tool compound for any specific target without prior in-house validation.

Structure-Activity Relationship (SAR) Exploration of Piperidine N-Substitution Effects in Oxadiazole-Containing Chemotypes

The N-(4-fluorophenylmethyl) group on the piperidine ring represents a specific lipophilic substitution pattern that can be systematically compared with N-unsubstituted (free NH), N-acyl, N-sulfonyl, and N-benzyl analogs to delineate the impact of piperidine N-substitution on target binding, selectivity, and ADME properties. The FXR antagonist literature demonstrates that piperidine N-modification alters ligand potency, with free piperidine being essential for antagonistic activity in that system [1]. The target compound's tertiary amine (pKa predicted ~8.5–9.0) will be predominantly protonated at physiological pH, distinguishing it from neutral N-acylated analogs. This SAR exploration may reveal whether the N-(4-fluorophenylmethyl) group confers advantages in permeability, metabolic stability, or off-target selectivity relative to other N-substituents commonly employed in medicinal chemistry.

Fragment-Based and Scaffold-Hopping Drug Discovery Programs Targeting Nuclear Receptors or GPCRs

The 1,2,4-oxadiazole ring is a validated bioisostere in nuclear receptor and GPCR ligand design, having been successfully employed in FXR antagonists (IC50 values of 0.127–0.58 μM for optimized piperidine-containing leads) [1] and mGlu5 positive allosteric modulators (e.g., ADX-47273, EC50 = 168–230 nM) [2]. The target compound's unique combination of a 3-attached oxadiazole-piperidine and an N-(4-fluorophenylmethyl) group provides a scaffold-hopping opportunity distinct from prior art. Researchers engaged in FXR, orexin receptor, or mGlu receptor programs may evaluate this compound as a starting point for hit discovery, with the understanding that its specific substitution pattern has not been published in any medicinal chemistry optimization campaign and would require full de novo SAR development.

Comparative Isomer Studies to Investigate Structure-Activity Divergence in CNS Drug Discovery

The existence of a well-characterized constitutional isomer (GNE-8324, NMDA GluN2A PAM) with identical molecular formula but divergent ring architecture [1] presents a unique opportunity for comparative pharmacological profiling. Researchers can employ both isomers in parallel to investigate how molecular topology (modular three-ring vs. fused tetracyclic) governs CNS target engagement, neuronal subtype selectivity (inhibitory vs. excitatory neurons), and blood-brain barrier penetration. GNE-8324's known property of selectively potentiating NMDAR responses in inhibitory but not excitatory neurons [2] provides a benchmark against which the target compound's neuronal subtype selectivity could be assessed, should it demonstrate any NMDA receptor modulatory activity. This comparative approach may yield fundamental insights into the structural determinants of CNS drug action.

Quote Request

Request a Quote for 1-[(4-fluorophenyl)methyl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.